molecular formula C22H30ClNO2 B2971478 2-(Morpholin-4-yl)-1-(3-phenyladamantan-1-yl)ethan-1-one hydrochloride CAS No. 1215535-63-9

2-(Morpholin-4-yl)-1-(3-phenyladamantan-1-yl)ethan-1-one hydrochloride

Cat. No.: B2971478
CAS No.: 1215535-63-9
M. Wt: 375.94
InChI Key: DJEHVBSQIQQAIF-UHFFFAOYSA-N
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Description

2-(Morpholin-4-yl)-1-(3-phenyladamantan-1-yl)ethan-1-one hydrochloride is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a morpholine ring, a phenyladamantane moiety, and an ethanone group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholin-4-yl)-1-(3-phenyladamantan-1-yl)ethan-1-one hydrochloride typically involves multiple steps. One common method starts with the preparation of the 3-phenyladamantane core, followed by the introduction of the ethanone group and finally the morpholine ring. The reaction conditions often require the use of catalysts, specific temperature controls, and purification steps to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors, for example, can be used to streamline the synthesis, making it more sustainable and versatile compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-4-yl)-1-(3-phenyladamantan-1-yl)ethan-1-one hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while substitution could introduce different functional groups into the molecule.

Scientific Research Applications

2-(Morpholin-4-yl)-1-(3-phenyladamantan-1-yl)ethan-1-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Morpholin-4-yl)-1-(3-phenyladamantan-1-yl)ethan-1-one hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved often depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidin-4-yl)-1-(3-phenyladamantan-1-yl)ethan-1-one hydrochloride
  • 2-(Pyrrolidin-4-yl)-1-(3-phenyladamantan-1-yl)ethan-1-one hydrochloride

Uniqueness

What sets 2-(Morpholin-4-yl)-1-(3-phenyladamantan-1-yl)ethan-1-one hydrochloride apart from similar compounds is its unique combination of the morpholine ring and the phenyladamantane moiety. This structure imparts specific chemical and biological properties that can be advantageous in various applications .

Properties

IUPAC Name

2-morpholin-4-yl-1-(3-phenyl-1-adamantyl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO2.ClH/c24-20(15-23-6-8-25-9-7-23)22-13-17-10-18(14-22)12-21(11-17,16-22)19-4-2-1-3-5-19;/h1-5,17-18H,6-16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJEHVBSQIQQAIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)C23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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